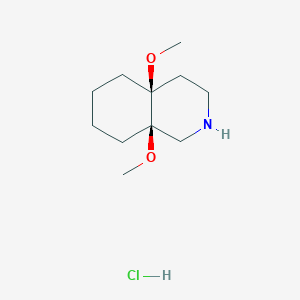

(4As,8aR)-4a,8a-二甲氧基-1,2,3,4,5,6,7,8-八氢异喹啉;盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a derivative of the isoquinoline family, which is a class of heterocyclic aromatic organic compounds. It is characterized by a dimethoxy substitution and a complex octahydroisoquinoline structure. The specific stereochemistry indicated by the (4As,8aR) configuration suggests that the compound has chiral centers, which can significantly influence its biological activity and synthesis.

Synthesis Analysis

The synthesis of related isoquinoline compounds has been reported in the literature. For instance, a compound with a thiazolo[4,3-a]isoquinoline structure was synthesized and labeled with carbon-14 in various positions, demonstrating the potential for creating labeled compounds for drug development and tracing studies . Although the exact synthesis of the compound is not detailed in the provided papers, the methodologies used for similar compounds could potentially be adapted for its synthesis.

Molecular Structure Analysis

The absolute stereochemistry of isoquinoline derivatives is crucial for their biological activity. For example, the resolution and determination of the absolute configurations of 6,7-dimethoxy-4-phenyl-1,2,3,4-tetrahydroisoquinoline enantiomers were achieved through X-ray diffractometric analysis . This suggests that a similar approach could be used to analyze the molecular structure of (4As,8aR)-4a,8a-dimethoxy-1,2,3,4,5,6,7,8-octahydroisoquinoline;hydrochloride to determine its absolute configuration and understand its potential interactions with biological targets.

Chemical Reactions Analysis

Isoquinoline derivatives can exhibit a range of chemical reactions, particularly when interacting with biological systems. The synthesis and resolution of isoquinoline compounds, as well as their stereochemistry, can influence their activity as AMPA receptor antagonists, which are important in the context of preventing epileptic seizures . The chemical reactivity of the compound would likely be influenced by its stereochemistry and the presence of the methoxy groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoquinoline derivatives can vary widely depending on their specific substitutions and stereochemistry. For instance, the crystal structure analysis of isoquinoline salts can reveal how the methoxy groups and other substituents are oriented in the solid state, which can affect properties such as solubility and stability . The enantiomers of these compounds can also show different biological activities, which is often related to their physical and chemical properties . The properties of (4As,8aR)-4a,8a-dimethoxy-1,2,3,4,5,6,7,8-octahydroisoquinoline;hydrochloride would need to be studied in detail to fully understand its potential as a drug candidate.

科学研究应用

合成和结构研究

- Novoa de Armas 等人 (1999) 的一项研究探索了源自 3,4-二氢吡啶酮的新型双环化合物的合成和结构分析,包括 4-芳基-7,7-二甲基-2,5-二氧代-1,2,3,4,5,6,7,8-八氢喹啉。这项研究通过 X 射线分析和量子化学计算提供了对八氢喹啉的分子结构和构象的见解 (Novoa de Armas 等人,1999)。

衍生物的合成

- Hassaneen 等人 (2012) 报道了含吡啶、嘧啶和三唑的杂环化合物的衍生物的合成,这些衍生物正邻位稠合到异喹啉部分。这项研究有助于了解异喹啉衍生物的化学性质和潜在应用 (Hassaneen 等人,2012)。

药理学潜力

- Carroll 等人 (2005) 的一项研究合成了 N-取代顺式-4a-(3-羟基苯基)-8a-甲基八氢异喹啉作为阿片受体纯拮抗剂。这项研究对于了解八氢异喹啉衍生物的药理学潜力至关重要 (Carroll 等人,2005)。

合成中的新应用

- Bremner 及其同事 (1986, 1989) 进行了专注于异喹啉衍生物新型合成应用的研究。他们的工作包括 [3]苯并氮杂茚并[8,7,6-abc]咔唑和 8,13-二氢-2-甲氧基-4,6-乙烷二苯并[c,f]氮杂茚-5,7-二酮的合成,扩大了基于异喹啉的化学合成的范围 (Bremner 等人,1986), (Bremner 等人,1989)。

多巴胺受体研究

- Olson 等人 (1981) 使用刚性的吡咯并[2,3-g]异喹啉衍生物描述了抗精神病药物与多巴胺受体相互作用的假设模型。这项研究有助于理解异喹啉衍生物在多巴胺受体建模中的作用 (Olson 等人,1981)。

属性

IUPAC Name |

(4aS,8aR)-4a,8a-dimethoxy-1,2,3,4,5,6,7,8-octahydroisoquinoline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2.ClH/c1-13-10-5-3-4-6-11(10,14-2)9-12-8-7-10;/h12H,3-9H2,1-2H3;1H/t10-,11+;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIHAMTLDYWKWMC-VZXYPILPSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC12CCCCC1(CNCC2)OC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@]12CCCC[C@]1(CNCC2)OC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4As,8aR)-4a,8a-dimethoxy-1,2,3,4,5,6,7,8-octahydroisoquinoline;hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-methoxyphenethyl)-2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide](/img/structure/B3011622.png)

![N-(2-fluorophenyl)-2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B3011626.png)

![(Z)-5-chloro-N-(4-methoxy-7-methyl-3-propylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B3011627.png)

![2-(3,4-Dimethylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B3011629.png)

![1-{1-[(2E)-3-(2,5-difluorophenyl)prop-2-enoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B3011631.png)

![4,7,8-trimethyl-2-[(E)-3-phenylprop-2-enyl]-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![[3-[(2-Fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B3011634.png)

![N-methyl-2-[(5-nitroimidazo[2,1-b][1,3]thiazol-6-yl)sulfanyl]acetamide](/img/structure/B3011635.png)

![N-(3,4-dimethoxyphenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide](/img/structure/B3011637.png)

![2-methyl-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B3011639.png)

![3-chloro-N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide](/img/structure/B3011642.png)